Potency Advantage Over Maytansinoid ADC
In a direct head-to-head comparison of ADCs sharing the identical anti-CD19 antibody (huB4) but differing payloads, the DGN462-bearing ADC (huB4-DGN462) exhibited >30-fold greater potency than the maytansinoid (DM4)-bearing ADC (SAR3419/coltuximab ravtansine) across a panel of 46 B-cell lymphoma cell lines [1]. The potency advantage was consistent across DLBCL subtypes (GCB-DLBCL, ABC-DLBCL), mantle cell lymphoma, and marginal zone lymphoma [1].
| Evidence Dimension | In vitro cytotoxicity (median IC50) |
|---|---|
| Target Compound Data | 100 pM (95% CI: 38-214 pM) for huB4-DGN462 ADC; 26 pM (95% CI: 1-186 pM) for free DGN462-SMe payload |
| Comparator Or Baseline | SAR3419 (huB4-DM4, maytansinoid ADC): median IC50 = 37 nM (2,400-5,100 pM) across same cell line panel |
| Quantified Difference | >30-fold (P < 0.0001) superior potency for huB4-DGN462 vs. SAR3419 |
| Conditions | 72-hour cytotoxicity assay in 46 B-cell lymphoma cell lines, including GCB-DLBCL, ABC-DLBCL, MCL, MZL, and CLL subtypes |
Why This Matters
Demonstrates that payload selection (DGN462 vs. DM4) drives >30-fold potency difference even with identical antibody targeting, making DGN462 the preferred payload for CD19-directed ADC programs.
- [1] Hicks SW, et al. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models. Haematologica. 2019;104(8):1633-1639. View Source
